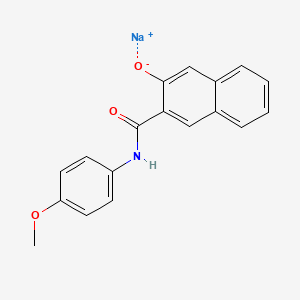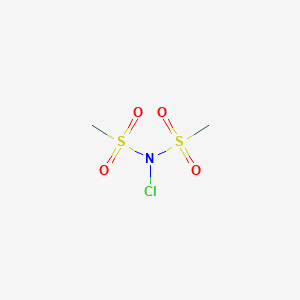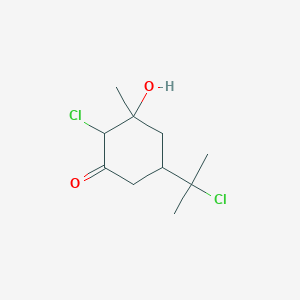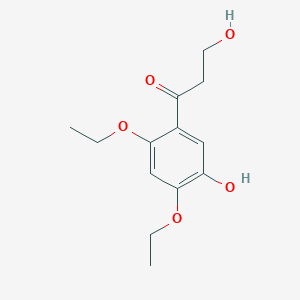
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research fields due to its versatile applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt typically involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methoxyaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenecarboxamides, quinones, and amine derivatives.
科学的研究の応用
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-chlorophenyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-nitrophenyl)-
Uniqueness
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-, monosodium salt is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
特性
CAS番号 |
68556-03-6 |
|---|---|
分子式 |
C18H14NNaO3 |
分子量 |
315.3 g/mol |
IUPAC名 |
sodium;3-[(4-methoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO3.Na/c1-22-15-8-6-14(7-9-15)19-18(21)16-10-12-4-2-3-5-13(12)11-17(16)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
InChIキー |
QXHGWQZCZIEBEQ-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)





![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)

